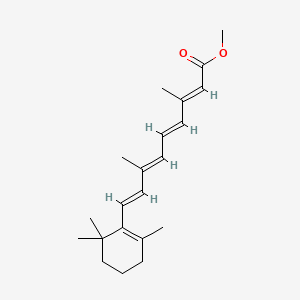

Methyl retinoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-DXYSAURFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316812 | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-16-2 | |

| Record name | Methyl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Biological Activity of Methyl Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that serves as a valuable tool in in vitro research to elucidate the mechanisms of retinoid signaling. Like its parent compound, all-trans-retinoic acid (ATRA), this compound exerts its biological effects primarily through the activation of nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression that governs cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, effects on various cell types, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes. All-trans-retinoic acid (ATRA) is the most biologically active endogenous retinoid, playing a pivotal role in embryonic development, tissue homeostasis, and cellular differentiation.[1] this compound, a more lipophilic and cell-permeable derivative of ATRA, is frequently utilized in in vitro studies to investigate retinoid-mediated cellular responses. Its ability to readily cross cell membranes makes it an effective tool for studying the downstream effects of RAR activation. This guide will delve into the known in vitro biological activities of this compound, with a focus on its molecular mechanisms and experimental evaluation.

Mechanism of Action: The RAR/RXR Signaling Pathway

The primary mechanism of action for this compound, like other retinoids, is the activation of the retinoic acid receptor (RAR) signaling pathway.[1][2]

2.1. Receptor Binding and Heterodimerization: this compound is believed to be hydrolyzed to retinoic acid within the cell to bind to one of the three RAR subtypes: RARα, RARβ, or RARγ.[1] Upon ligand binding, the RAR undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).[1]

2.2. DNA Binding and Transcriptional Regulation: This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as retinoic acid derived from this compound, induces the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes involved in a wide array of cellular functions. More than 500 genes are estimated to be regulated by the RAR/RXR signaling pathway.

Figure 1. RAR/RXR Signaling Pathway Activation by this compound.

In Vitro Biological Activities

The activation of the RAR/RXR signaling pathway by this compound leads to a variety of observable biological effects in vitro, primarily related to the control of cell fate and growth.

3.1. Inhibition of Cell Proliferation and Cytotoxicity: Retinoids are well-documented inhibitors of cell proliferation in numerous cancer cell lines. While specific IC50 values for this compound are not as widely reported as for ATRA, studies on various cancer cell lines have demonstrated the dose-dependent cytotoxic effects of retinoic acid.

| Cell Line | Compound | IC50 (µg/mL) | Assay | Reference |

| MCF-7 (Breast Cancer) | Retinoic Acid | 139.9 ± 4.6 | MTT | |

| CAL-51 (Breast Cancer) | Retinoic Acid | 169.1 ± 8.2 | MTT | |

| AMJ13 (Breast Cancer) | Retinoic Acid | 104.7 ± 3.8 | MTT | |

| HBL-100 (Normal) | Retinoic Acid | 454.8 ± 5.7 | MTT | |

| A549 (Lung Carcinoma) | ATRA | 92.3 ± 8.0 (at 6 days) | CellTiter-Glo | |

| A549 (Lung Carcinoma) | Tamibarotene (Am80) | 49.1 ± 8.1 (at 6 days) | CellTiter-Glo | |

| Table 1: Cytotoxicity of Retinoic Acid and its Analogs in Various Cell Lines. |

3.2. Induction of Cell Differentiation: A hallmark of retinoid activity is the induction of cellular differentiation. This has been extensively studied in the context of neuronal and hematopoietic lineages. This compound, as a precursor to retinoic acid, is expected to initiate similar differentiation programs. For instance, retinoic acid is a key component in protocols for the differentiation of pluripotent stem cells into neurons. It has also been shown to induce the differentiation of malignant cells, such as in neuroblastoma and acute promyelocytic leukemia, leading to a loss of their proliferative capacity.

3.3. Induction of Apoptosis: In addition to cytostatic and differentiation-inducing effects, retinoids can also trigger apoptosis in certain cell types. The apoptotic response to retinoids can be mediated through various pathways and is often cell-type specific. For example, in mouse thymocytes, retinoic acid-induced apoptosis is mediated by RARγ.

Modulation of Other Signaling Pathways

While the RAR/RXR pathway is the primary mediator of retinoid action, there is evidence of crosstalk with other significant signaling pathways.

4.1. Transforming Growth Factor-β (TGF-β) Signaling: The interplay between retinoid and TGF-β signaling is complex and context-dependent. In some systems, retinoids can suppress TGF-β signaling, while in others, they can enhance it. This crosstalk can be mediated by shared transcriptional corepressors like TG-interacting factor (TGIF).

4.2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Retinoic acid has been shown to activate the p38 MAPK pathway in various cell types. This activation can be involved in mediating some of the biological effects of retinoids, including the regulation of coactivator degradation and downstream gene expression.

Experimental Protocols

5.1. Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Figure 2. MTT Assay Workflow for Assessing Cell Viability.

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

5.3. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR): qRT-PCR is used to measure the changes in the expression levels of specific target genes in response to this compound treatment.

Protocol:

-

RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection: Perform the qPCR cycling and monitor the fluorescence in real-time.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.

Conclusion

This compound is a valuable research tool for investigating the in vitro biological effects of retinoid signaling. Its primary mechanism of action involves the activation of the RAR/RXR pathway, leading to the regulation of gene expression that controls cell proliferation, differentiation, and apoptosis. While it is often used as a more cell-permeable prodrug of retinoic acid, further research is needed to fully characterize its unique biological activities and to establish a comprehensive profile of its quantitative effects on various cell types. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other retinoids.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Retinoate in Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl retinoate, a methyl ester derivative of all-trans retinoic acid (ATRA), is a retinoid that plays a role in regulating cell differentiation. While specific quantitative data on the binding affinity and potency of this compound are not extensively available in public literature, its mechanism of action is understood to follow the established pathway of other retinoids. This guide elucidates the core mechanism, drawing parallels with the well-characterized actions of ATRA. This compound is presumed to act as a ligand for retinoic acid receptors (RARs), initiating a transcriptional cascade that leads to changes in gene expression and ultimately, cell differentiation. This document provides a comprehensive overview of the signaling pathway, quantitative data for analogous compounds, detailed experimental protocols for studying retinoid activity, and visualizations of the key processes.

The Core Mechanism: RAR/RXR-Mediated Gene Transcription

The biological effects of this compound are mediated through its interaction with the nuclear receptor superfamily, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[2]

In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This complex is associated with corepressor proteins, which leads to the transcriptional repression of these genes.[1]

Upon entering the cell, a retinoid ligand like this compound is thought to bind to the ligand-binding pocket of the RAR within the heterodimer. This binding induces a conformational change in the RAR protein, leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins.[1] These coactivator complexes often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones and a more open chromatin structure, facilitating gene transcription. The activated RAR/RXR heterodimer then promotes the transcription of downstream target genes, initiating a cascade of events that drive cell differentiation.

It is important to note that the carboxylic acid group of retinoic acid is crucial for high-affinity binding to the polar pocket of the RAR ligand-binding domain. The esterification of this group in this compound likely results in a reduced binding affinity and, consequently, a lower potency compared to ATRA.

Figure 1: this compound Signaling Pathway.

Quantitative Data for Retinoid Receptor Activation

| Retinoid | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

| 9-cis-Retinoic Acid | 13 | 173 | 58 |

| 13-cis-Retinoic Acid | 124 | 47 | 36 |

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| Table 1: EC50 values of various retinoids for the activation of RAR subtypes. |

Key Target Genes in Cell Differentiation

Retinoid signaling regulates a vast array of genes involved in cell cycle control, apoptosis, and differentiation. Among the most critical direct targets are the Hox genes , which are master regulators of embryonic development and patterning. Retinoic acid has been shown to induce the expression of Hox genes in a concentration- and time-dependent manner, following a 3' to 5' activation pattern along the Hox gene clusters.

Other key target genes involved in neuronal differentiation include:

-

RARβ: Often upregulated by retinoids, creating a positive feedback loop.

-

Cyp26a1: An enzyme that catabolizes retinoic acid, providing a negative feedback mechanism.

-

Neurogenins and NeuroD: Proneural and neurogenic transcription factors.

The table below presents examples of fold-changes in gene expression in response to ATRA in glioblastoma stem cells.

| Gene | Cell Line | Fold Change (mRNA) |

| SOX2 | U87-MG | 3.7-fold decrease |

| Nestin | U87-MG | 4.1-fold decrease |

| MGMT | U87-MG | 2.6-fold decrease |

| SOX2 | A172 | 2.9-fold decrease |

| Nestin | A172 | 3.3-fold decrease |

| MGMT | A172 | 2.2-fold decrease |

| Table 2: Changes in gene expression in response to all-trans retinoic acid. |

Epigenetic Regulation

Beyond direct transcriptional activation, retinoids induce lasting changes in cell fate through epigenetic modifications. The binding of the RAR/RXR heterodimer and the recruitment of coactivators can lead to:

-

Histone Acetylation: As mentioned, HAT activity increases histone acetylation, leading to a more open and transcriptionally active chromatin state.

-

Histone Methylation: Retinoid signaling can also influence histone methylation patterns. For example, it can lead to a decrease in repressive marks like H3K9me2 and H3K9me3 and an increase in activating marks like H3K4me3 at the RARE and promoter regions of target genes.

-

DNA Methylation: Retinoid treatment can also lead to changes in DNA methylation, further solidifying the differentiated state.

Experimental Protocols

To study the mechanism of action of this compound, a series of in vitro and cellular assays are essential. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) to a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

[3H]-all-trans retinoic acid (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-ATRA (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Add the recombinant RAR protein to initiate the binding reaction.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ATRA).

-

Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity in each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-ATRA binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

The Discovery and Scientific Journey of Methyl Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has played a significant role in the broader exploration of vitamin A's physiological functions. As a derivative of retinoic acid, it serves as a valuable tool in dermatological and cancer research, primarily through its interaction with nuclear retinoic acid receptors (RARs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside an exploration of its mechanism of action within the context of retinoid signaling pathways.

Discovery and History

The story of this compound is intrinsically linked to the intensive research into vitamin A and its derivatives that began in the early 20th century. Following the isolation and structural elucidation of vitamin A, scientific efforts turned towards the synthesis of this vital nutrient and its metabolites.

The 1940s marked a pivotal period in retinoid chemistry. The pioneering work of Dutch chemists David Adriaan van Dorp and Jozef Ferdinand Arens, as well as Otto Isler and his colleagues in Switzerland, led to the successful synthesis of vitamin A and its derivatives, including vitamin A acid (retinoic acid) and its esters.[1] While a singular "discovery" paper for this compound is not readily identifiable, its synthesis was a logical extension of the methods developed for retinoic acid. The esterification of the carboxylic acid group of retinoic acid to form this compound was a straightforward chemical modification.

Early biological studies with this compound explored its ability to substitute for vitamin A in various physiological processes. These investigations revealed that while this compound could support growth, it could not fully replicate all the functions of vitamin A, such as its role in vision and reproduction. This distinction was crucial in delineating the specific functions of different retinoids and paved the way for understanding their diverse biological roles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical and Spectroscopic Data for all-trans-Methyl Retinoate

| Property | Value | Reference(s) |

| Chemical Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | [2] |

| CAS Number | 339-16-2 | [2] |

| Molecular Formula | C₂₁H₃₀O₂ | [2] |

| Molecular Weight | 314.46 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 63-65 °C | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in water. | |

| UV/Vis (λmax) | ~350 nm | |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.03 (s, 6H), ~1.70 (s, 3H), ~2.01 (s, 3H), ~2.36 (s, 3H), ~3.70 (s, 3H), ~5.5-7.8 (m, 6H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): ~12.8, 19.2, 21.7, 28.9, 33.1, 34.2, 39.5, 51.0, 118.9, 127.3, 129.5, 130.1, 134.8, 137.4, 139.0, 152.9, 167.4 | |

| IR (KBr) | ν (cm⁻¹): ~2925 (C-H stretch), ~1710 (C=O stretch, ester), ~1610 (C=C stretch), ~1150 (C-O stretch) | |

| Mass Spectrometry (EI) | m/z: 314 (M⁺), 255, 195, 159 |

Experimental Protocols

Synthesis of all-trans-Methyl Retinoate

This protocol is based on a Wittig-Horner reaction, a common method for forming carbon-carbon double bonds.

Materials:

-

β-ionone

-

Methyl diethylphosphonoacetate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add methyl diethylphosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Wittig-Horner Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve β-ionone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield all-trans-methyl retinoate as a yellow crystalline solid.

Radioligand Binding Assay for Retinoic Acid Receptors (RARs)

This protocol provides a general framework for assessing the binding affinity of this compound to RARs.

Materials:

-

Nuclear extracts from cells expressing RARα, RARβ, or RARγ, or purified recombinant RAR ligand-binding domains (LBDs).

-

[³H]-all-trans-retinoic acid (radioligand)

-

Unlabeled all-trans-retinoic acid (for determining non-specific binding and as a positive control)

-

This compound (test compound)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing KCl, DTT, and glycerol)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid in binding buffer.

-

Non-specific Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + excess unlabeled all-trans-retinoic acid in binding buffer.

-

Competition Binding: Nuclear extract/RAR LBD + [³H]-all-trans-retinoic acid + varying concentrations of this compound in binding buffer.

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily by acting as a ligand for the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.

The generally accepted mechanism of action for retinoids like this compound involves the following steps:

-

Cellular Uptake and Transport: this compound, being lipophilic, can diffuse across the cell membrane. Inside the cell, it may be hydrolyzed to retinoic acid, or it may interact directly with cellular retinoic acid-binding proteins (CRABPs) that facilitate its transport to the nucleus.

-

Receptor Binding and Activation: In the nucleus, all-trans-retinoic acid (and presumably its active form derived from this compound) binds to the ligand-binding domain of an RAR.

-

Heterodimerization and DNA Binding: The RAR forms a heterodimer with a retinoid X receptor (RXR). This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins that inhibit gene transcription. Upon ligand binding, a conformational change occurs in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible for transcription by RNA polymerase II. This ultimately leads to the up- or down-regulation of target gene expression.

While this compound is generally considered a pro-drug for retinoic acid, some studies suggest that ester derivatives of retinoids may have their own unique biological activities or pharmacokinetic profiles. The precise binding affinities of this compound for the different RAR subtypes, in comparison to retinoic acid, are not extensively documented in publicly available literature and represent an area for further investigation.

Diagrams

Caption: Workflow for the synthesis of all-trans-methyl retinoate.

Caption: Simplified signaling pathway of this compound.

Conclusion

This compound, a simple ester of retinoic acid, has been a valuable compound in the field of retinoid research. Its history is intertwined with the foundational discoveries in vitamin A chemistry and biology. While often considered a pro-drug for retinoic acid, its distinct physicochemical properties and potential for unique biological activities warrant its continued study. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various therapeutic areas, from dermatology to oncology. Further research into its specific interactions with RAR subtypes and its comparative effects on gene expression will undoubtedly unveil new facets of this important retinoid.

References

"Methyl retinoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl retinoate, a derivative of vitamin A and a member of the retinoid family. This document covers its fundamental chemical properties, synthesis, and its significant role in biological research and drug development, with a focus on the retinoic acid signaling pathway.

Core Properties of this compound

This compound is the methyl ester of retinoic acid. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 339-16-2 | [1][2][3] |

| Molecular Formula | C₂₁H₃₀O₂ | [1][4] |

| Molecular Weight | 314.46 g/mol | |

| IUPAC Name | methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

| Synonyms | Retinoic acid methyl ester, Vitamin A acid methyl ester, all-trans-Retinoic Acid Methyl Ester |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the modification of β-ionone as a starting material. One common approach is a C15 + C6 synthesis strategy.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a general method for synthesizing this compound, adapted from synthetic strategies for retinoic acid.

-

Preparation of the C15 Aldehyde:

-

Start with commercially available β-ionone.

-

Perform a condensation reaction with cyanoacetic acid, followed by decarboxylation to yield a C15 nitrile.

-

Reduce the C15 nitrile using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like toluene to obtain the C15 aldehyde.

-

-

Knoevenagel Condensation:

-

The C15 aldehyde is then condensed with methyl 3-methyl-2-butenoate in a solvent such as methanol. This C6 module extends the carbon chain to form the full C21 backbone of this compound.

-

-

Purification:

-

The crude product is purified using column chromatography to yield the final this compound product.

-

Biological Significance and Applications

This compound, like other retinoids, is crucial in various biological processes. Its applications in research and drug development stem from its ability to influence cell differentiation, proliferation, and apoptosis.

The Retinoic Acid Signaling Pathway

Retinoids exert their effects by activating specific nuclear receptors. The canonical retinoic acid (RA) signaling pathway is a key mechanism in embryonic development and cellular regulation.

-

Cellular Uptake and Conversion: Retinol (Vitamin A) is transported into the cell and oxidized to retinaldehyde, and then further oxidized to retinoic acid (the active form).

-

Nuclear Translocation: Retinoic acid is transported into the nucleus.

-

Receptor Binding and Dimerization: In the nucleus, retinoic acid binds to the Retinoic Acid Receptor (RAR). This complex then forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Gene Transcription: The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, which modulate histone acetylation and chromatin structure, thereby activating or repressing the transcription of downstream genes that control various cellular processes.

Applications in Drug Development and Research

Retinoids, including the parent compound of this compound, all-trans-retinoic acid (tretinoin), have significant therapeutic applications.

-

Dermatology: Tretinoin is widely used topically to treat acne vulgaris, photoaging, and hyperpigmentation.

-

Oncology: Oral tretinoin is a key therapeutic agent for inducing remission in patients with acute promyelocytic leukemia (APL).

-

Research: this compound serves as a valuable tool in laboratory settings to study the effects of retinoids on cellular processes. For example, it has been used to investigate degenerative changes in seminiferous tubules in animal models and to study neuronal differentiation in cell lines.

Experimental Workflow: Nanoparticle Drug Delivery

To enhance the stability and delivery of retinoids, nanoparticle-based formulations are being explored. The following workflow outlines the preparation of retinoic acid-loaded nanoparticles, a technique applicable to this compound.

This "Colloidal-Coating" method involves dissolving the retinoid and a polymer in an alkaline solution. As the pH is gradually lowered, the polymer precipitates, encapsulating the drug to form nanoparticles. This process can yield high drug loading efficiency and produces nanoparticles suitable for further in vitro and in vivo studies.

Handling and Storage

Retinoids are unstable compounds that are susceptible to oxidation and isomerization, particularly when exposed to air, light, and heat. Therefore, proper handling and storage are crucial.

-

Storage: Store in airtight, opaque containers under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

-

Handling: Work should be conducted under subdued light. Solvents should be free of dissolved oxygen and peroxides.

References

Metabolic Pathways of Methyl Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, a methyl ester of retinoic acid, is a synthetic retinoid that serves as a prodrug for retinoic acid, a crucial signaling molecule involved in various physiological processes, including cell growth, differentiation, and apoptosis. The metabolic fate of this compound is of significant interest in pharmacology and drug development, as its conversion to the active form, retinoic acid, and subsequent metabolism dictates its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its hydrolysis, the subsequent oxidative metabolism of retinoic acid, and conjugation reactions. This document includes available quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential regulators of numerous biological functions. Methyl retino-ate, as a synthetic derivative, is primarily valued for its conversion to all-trans-retinoic acid (ATRA), the most biologically active endogenous retinoid. The metabolic journey of this compound begins with its absorption and subsequent enzymatic hydrolysis. The liberated retinoic acid then enters its own complex metabolic network, which includes oxidation by cytochrome P450 (CYP) enzymes and conjugation to form more polar, excretable metabolites. Understanding these pathways is critical for predicting the pharmacokinetic and pharmacodynamic profile of this compound and for the design of novel retinoid-based therapeutics.

Core Metabolic Pathways

The metabolism of this compound can be broadly categorized into two main phases:

-

Phase 1: Hydrolysis. The initial and rate-limiting step in the activation of this compound is its hydrolysis to retinoic acid and methanol. This reaction is catalyzed by various esterases present in tissues such as the liver, skin, and intestines.

-

Phase 2: Metabolism of Retinoic Acid. Once formed, retinoic acid undergoes further metabolism primarily through two pathways:

-

Oxidation: Cytochrome P450 enzymes, particularly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1), are responsible for the oxidative metabolism of retinoic acid into more polar metabolites, such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid.

-

Glucuronidation: Retinoic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form retinoyl-β-glucuronide, a water-soluble metabolite that is readily excreted.

-

digraph "Metabolic_Pathways_of_Methyl_Retinoate" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

MethylRetinoate [label="this compound", fillcolor="#FBBC05"];

RetinoicAcid [label="Retinoic Acid (ATRA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OxidizedMetabolites [label="Oxidized Metabolites\n(4-OH-RA, 4-oxo-RA, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RetinoylGlucuronide [label="Retinoyl-β-glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Excretion [label="Excretion", shape=ellipse, fillcolor="#FFFFFF"];

// Edges

MethylRetinoate -> RetinoicAcid [label="Hydrolysis (Esterases)"];

RetinoicAcid -> OxidizedMetabolites [label="Oxidation (CYP26A1, etc.)"];

RetinoicAcid -> RetinoylGlucuronide [label="Glucuronidation (UGTs)"];

OxidizedMetabolites -> Excretion;

RetinoylGlucuronide -> Excretion;

}

Simplified signaling pathway of methyl retino-ate via conversion to ATRA.

Experimental Protocols

In Vitro Hydrolysis of this compound using Liver Microsomes

This protocol is adapted from general procedures for studying drug metabolism using liver microsomes and can be specifically applied to measure the hydrolysis of this compound.

Objective: To determine the rate of hydrolysis of this compound to retinoic acid by liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar, stable compound)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4) and the liver microsomal suspension to a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction:

-

Add the this compound stock solution to the pre-warmed microsomal mixture to achieve the desired final substrate concentration (e.g., a range of concentrations to determine kinetic parameters).

-

Vortex briefly to mix.

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of the reaction.

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

Analysis by HPLC-MS/MS:

-

Analyze the supernatant for the concentrations of this compound and retinoic acid using a validated HPLC-MS/MS method.

-

The separation can be achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the parent and product ions for this compound and retinoic acid for quantification.

Data Analysis:

-

Plot the concentration of retinoic acid formed over time to determine the initial velocity of the reaction.

-

By varying the initial concentration of this compound, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

```dot

digraph "In_Vitro_Hydrolysis_Workflow" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

Start [label="Start: Prepare Microsomal\nIncubation Mixture", shape=ellipse, fillcolor="#FFFFFF"];

PreIncubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05"];

AddSubstrate [label="Add this compound", fillcolor="#FBBC05"];

Incubate [label="Incubate at 37°C\n(Time Course)", fillcolor="#FBBC05"];

Terminate [label="Terminate Reaction\n(Ice-cold ACN + IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Process [label="Centrifuge and Collect\nSupernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyze [label="Analyze by HPLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Determine Hydrolysis Rate", shape=ellipse, fillcolor="#FFFFFF"];

// Edges

Start -> PreIncubate;

PreIncubate -> AddSubstrate;

AddSubstrate -> Incubate;

Incubate -> Terminate;

Terminate -> Process;

Process -> Analyze;

Analyze -> End;

}

An In-depth Technical Guide to the Interaction of Methyl Retinoate with Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid receptors (RARs) are critical regulators of cellular differentiation, proliferation, and apoptosis, making them significant targets in therapeutics, particularly in oncology and dermatology. As ligand-activated transcription factors, RARs mediate the biological effects of vitamin A and its derivatives, known as retinoids. This technical guide provides a comprehensive overview of the interaction between methyl retinoinoate, a methyl ester derivative of all-trans retinoic acid (ATRA), and the three RAR isotypes: RARα, RARβ, and RARγ. While specific quantitative binding and activation data for methyl retinoate are not extensively available in peer-reviewed literature, this guide outlines the established mechanisms of RAR activation by retinoids, presents comparative data for the parent compound ATRA, and details the experimental protocols necessary to fully characterize the pharmacological profile of this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other novel retinoids.

Introduction to Retinoic Acid Signaling

Retinoic acid signaling is a pivotal pathway in vertebrate development and cellular homeostasis. The biological effects of retinoids are primarily mediated by two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three distinct isotypes of RARs (α, β, and γ), each encoded by a separate gene.[1] These receptors function as heterodimers with RXRs.[1] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and recruits corepressor proteins to inhibit gene transcription.[1]

The binding of an agonist, such as all-trans retinoic acid (ATRA), to the ligand-binding domain (LBD) of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the subsequent recruitment of coactivator proteins, which facilitates the transcription of downstream target genes.[1] this compound, as the methyl ester of ATRA, is expected to interact with RARs in a similar manner, likely following intracellular hydrolysis to ATRA, or potentially through direct binding to the receptor's ligand-binding pocket.

Signaling Pathway of Retinoic Acid Receptor Activation

The canonical signaling pathway for RAR activation is initiated by the binding of a retinoid agonist. This binding event triggers a cascade of molecular interactions that ultimately leads to the modulation of gene expression.

Figure 1: Retinoic Acid Signaling Pathway.

Comparative Analysis of Ligand Binding and Activation

While specific quantitative data for this compound are pending experimental determination, the following tables summarize the known binding affinities and activation potencies of the parent compound, all-trans retinoic acid (ATRA), and other relevant retinoids for the three RAR isotypes. These values serve as a benchmark for the anticipated activity of this compound.

Table 1: Binding Affinity (Kd/Ki) of Retinoids for Retinoic Acid Receptors

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |

| All-trans Retinoic Acid | ~2 | ~2 | ~3 | |

| 9-cis-Retinoic Acid | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | |

| AM580 (RARα-selective) | 0.26 | 1.8 | 3.5 | |

| CD2665 (RARβ/γ-selective) | >1000 | 306 (Ki) | 110 (Ki) |

Table 2: Transcriptional Activation (EC50) of Retinoic Acid Receptors by Retinoids

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference |

| All-trans Retinoic Acid | 4 | 5 | 2 | |

| 9-cis-Retinoic Acid | ~3-20 | ~3-20 | ~3-20 | |

| AM80 (RARα-selective) | 1.1 | 18.2 | 24.5 | |

| AGN 205327 | 3766 | 734 | 32 |

Detailed Experimental Protocols

To elucidate the precise interaction of this compound with RARs, a series of in vitro and cell-based assays are required. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for each RAR isotype (α, β, and γ).

Materials:

-

Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs), often expressed as GST-fusion proteins.

-

[³H]9-cis-Retinoic acid (radioligand).

-

Unlabeled 9-cis-retinoic acid (for determining non-specific binding).

-

Test compound: this compound.

-

Binding buffer (e.g., modified Tris-HCl buffer, pH 7.4).

-

Anti-GST antibody.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture containing the human recombinant RAR-LBD, [³H]9-cis-Retinoic acid at a concentration near its Kd (e.g., 3 nM), and anti-GST antibody in binding buffer.

-

To determine total binding, incubate the reaction mixture with a vehicle control (e.g., DMSO).

-

To determine non-specific binding, incubate the reaction mixture with a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).

-

For competition binding, incubate the reaction mixture with serial dilutions of this compound.

-

Incubate all samples for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

Separate the bound from free radioligand. This can be achieved by various methods, such as filtration through glass fiber filters or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity in each sample using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Radioligand Binding Assay Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy of this compound in activating each RAR isotype.

Materials:

-

A suitable mammalian cell line (e.g., HEK293) that does not endogenously express high levels of RARs.

-

Expression vectors for full-length human RARα, RARβ, and RARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compound: this compound.

-

A reference agonist (e.g., ATRA).

-

Luciferase assay reagent.

-

A luminometer.

Protocol:

-

Co-transfect the mammalian cells with an RAR expression vector and the RARE-luciferase reporter plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to adhere and recover.

-

Treat the cells with serial dilutions of this compound, a reference agonist, and a vehicle control.

-

Incubate the cells for a period sufficient for gene transcription and protein expression (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Figure 3: Luciferase Reporter Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between the RAR-LBD and a coactivator peptide.

Objective: To quantify the ability of this compound to promote the recruitment of a coactivator peptide to each RAR isotype.

Materials:

-

GST-tagged RARα, RARβ, and RARγ LBDs.

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator peptide (e.g., from SRC-1, SRC-2, or SRC-3) (acceptor fluorophore).

-

Test compound: this compound.

-

A reference agonist.

-

Assay buffer.

-

A microplate reader capable of TR-FRET measurements.

Protocol:

-

In a 384-well plate, add the GST-tagged RAR-LBD to each well.

-

Add serial dilutions of this compound, a reference agonist, and a vehicle control.

-

Add a pre-mixed solution of Tb-labeled anti-GST antibody and fluorescein-labeled coactivator peptide.

-

Incubate the plate at room temperature for a specified time to allow the components to interact.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for fluorescein).

-

Calculate the emission ratio (520 nm / 495 nm) for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for coactivator recruitment.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry of Methyl Retinoate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of methyl retinoate and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined, along with expected fragmentation patterns and quantitative data.

Introduction

This compound, the methyl ester of retinoic acid, is a synthetic retinoid. Understanding its metabolic fate is crucial for drug development and toxicological studies. In biological systems, this compound is primarily metabolized through hydrolysis to its active form, retinoic acid, followed by oxidation to more polar metabolites such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid. This document details the analytical methods for the sensitive and specific quantification of this compound and its key metabolites.

Metabolic Pathway of this compound

The metabolic conversion of this compound principally involves two stages. Initially, the ester is hydrolyzed to retinoic acid. Subsequently, this active form undergoes oxidation at the C4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid, which is further oxidized to 4-oxo-retinoic acid.

Metabolic conversion of this compound.

Quantitative Analysis by LC-MS/MS

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are both viable techniques for the analysis of retinoids. Positive ion mode is generally preferred for retinoic acid and its esters due to efficient protonation. The following tables summarize the mass spectrometric parameters for the quantitative analysis of this compound and its metabolites.

Table 1: Mass Spectrometry Parameters for this compound and its Metabolites (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 315.2 | 255.2 | 20 |

| Retinoic Acid | 301.2 | 205.1 | 20 |

| 4-hydroxy-Retinoic Acid | 317.2 | 221.1 | 22 |

| 4-oxo-Retinoic Acid | 315.2 | 203.1 | 25 |

Table 2: Mass Spectrometry Parameters for Retinoic Acid (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Retinoic Acid | 299.2 | 255.2 | 23 |

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound and its metabolites from serum or plasma samples.[1]

Materials:

-

Serum/plasma sample

-

Acetonitrile (ACN)

-

Methyl-tert-butyl ether (MTBE)

-

Internal Standard (IS) solution (e.g., 13-cis-Retinoic acid-d5)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 1:3 water/methanol)

-

LC-MS vials

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.

-

Add 20 µL of the internal standard solution and briefly vortex.

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 1.2 mL of MTBE to the supernatant and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.

-

Transfer the reconstituted sample to an LC-MS vial for analysis.

Liquid Chromatography

This method provides a robust separation of this compound and its metabolites.[1][2][3]

LC System:

-

A UHPLC or HPLC system capable of binary gradient elution.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Autosampler Temperature: 4 °C.

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 70 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 70 |

| 10.0 | 70 |

Mass Spectrometry

A triple quadrupole mass spectrometer is recommended for quantitative analysis using Selected Reaction Monitoring (SRM).

MS System:

-

A tandem mass spectrometer equipped with an APCI or ESI source.

Ion Source Parameters (APCI - Positive Ion Mode): [4]

-

Nebulizer Gas: 4 (arbitrary units)

-

Curtain Gas: 6 (arbitrary units)

-

Collision Gas (CAD): 6 (arbitrary units)

-

Nebulizer Current: 3 µA

-

Source Temperature: 400 °C

Ion Source Parameters (ESI - Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 850 L/hr

-

Source Temperature: 200 °C

Data Acquisition:

-

Acquire data in SRM mode using the transitions specified in Table 1 and Table 2.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical components.

Workflow from sample to data analysis.

Logical flow of the analytical method.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 2.3. LC/MS/MS separation and analyses for all-trans-retinoic acid and 4-hydroxy retinoic acid. [bio-protocol.org]

- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Retinoate: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has been investigated for its biological activity in various animal models. As a vitamin A derivative, it shares some of the physiological functions of retinoic acid, particularly in growth promotion. However, it exhibits distinct effects, especially concerning reproductive functions. These application notes provide a summary of available data on the dosage and administration of this compound in in vivo animal studies, primarily focusing on research conducted in rats. It is crucial to note that much of the detailed in vivo dosage information for methyl retino-ate originates from older studies, and researchers should consider this historical context in their experimental design.

Data Presentation: Quantitative Dosage Information

The following table summarizes the quantitative data on this compound dosage from cited in vivo animal studies. Due to the limited number of recent and detailed studies, the data is primarily derived from research investigating its role as a vitamin A substitute.

| Animal Model | Administration Route | Dosage | Frequency | Duration | Observed Effects |

| Sprague Dawley Rats | Oral (in diet) | Not specified | Daily | - | Caused degenerative changes in the seminiferous tubules.[1] |

| Vitamin A-deficient male rats | Oral (supplement) | Not specified | - | - | Permitted growth but did not maintain good general health; resulted in degenerate testes.[2] |

| Vitamin A-deficient female rats | Oral (supplement during pregnancy) | Not specified | - | During pregnancy | Resulted in resorption of fetuses and failure to deliver litters.[2] |

| Vitamin A-deficient male rats | Oral (supplement) | Not specified | - | - | The threshold of the electroretinogram response was elevated, similar to rats maintained with this compound.[2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on historical studies and should be adapted to meet modern laboratory standards and ethical guidelines.

Protocol 1: Evaluation of Growth-Promoting Activity in Vitamin A-Deficient Rats

This protocol is based on studies investigating the ability of methyl retino-ate to substitute for vitamin A in supporting growth.

1. Animal Model:

-

Weanling male albino rats are rendered vitamin A-deficient by feeding a vitamin A-free diet. The deficiency is confirmed by weight plateau and the appearance of xerophthalmia.

2. Preparation of this compound Supplement:

-

This compound is dissolved in a suitable vehicle, such as cottonseed oil, to the desired concentration. Due to the limited recent literature, dose-finding studies are recommended to determine the optimal concentration for specific research questions.

3. Administration:

-

The this compound solution is administered orally via gavage or as a supplement mixed into a small portion of the daily diet.

-

A control group of vitamin A-deficient rats should receive the vehicle only.

-

A positive control group should receive a known growth-supporting dose of retinol or retinoic acid.

4. Monitoring and Endpoints:

-

Body weight is recorded daily or every other day.

-

Food intake is monitored to ensure that effects on growth are not due to changes in appetite.

-

Animals are observed for general health, including the status of their coat and eyes.

-

At the end of the study, tissues such as the liver, testes, and intestines can be collected for histological analysis to assess the systemic effects of this compound.

Protocol 2: Assessment of Effects on Reproduction in Rats

This protocol is designed to evaluate the impact of this compound on male and female reproductive functions, based on findings that it does not support normal reproduction.

1. Animal Model:

-

Male Rats: Weanling male rats are raised on a vitamin A-free diet supplemented with this compound to support growth.

-

Female Rats: Weanling female rats are raised on a vitamin A-free diet supplemented with this compound.

2. Administration:

-

This compound is provided continuously in the diet at a concentration sufficient to maintain general health and growth.

3. Experimental Procedure:

-

Male Fertility Study:

-

After reaching sexual maturity, male rats are mated with healthy, fertile females.

-

Mating success, pregnancy rates in females, and litter size are recorded.

-

At the end of the study, testes and seminal vesicles are collected for histological examination to assess spermatogenesis and organ development.[1]

-

-

Female Gestation Study:

-

Sexually mature females maintained on the this compound-supplemented diet are mated with healthy, fertile males.

-

Pregnancy is confirmed by vaginal plug or other appropriate methods.

-

The course of pregnancy is monitored, with particular attention to signs of fetal resorption.

-

The number of live births and the health of the pups are recorded.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified pathway of retinoid metabolism and action.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo studies of this compound.

References

The Use of Methyl Retinoate as a Standard for Retinoid Quantification: A Methodological Overview

Introduction

The accurate quantification of retinoids, a class of compounds derived from vitamin A, is crucial for research in various fields, including developmental biology, dermatology, and oncology. Retinoids like retinoic acid play critical roles in cellular processes such as growth, differentiation, and apoptosis. Their analysis in biological matrices is often challenging due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple isomers. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While deuterated analogs of retinoids are considered the gold standard for internal standards due to their similar chemical and physical properties to the analyte of interest, their synthesis can be costly. An alternative approach is the use of a structurally related compound that is not naturally present in the sample. Methyl retinoate, the methyl ester of retinoic acid, has been investigated as a potential standard for the quantification of retinoic acid and other retinoids. This application note provides a comprehensive overview of the principles and methodologies for utilizing this compound as a standard in retinoid analysis.

Physicochemical Properties of this compound

This compound shares the same core polyene chain structure as retinoic acid, which imparts similar chromatographic behavior and susceptibility to degradation. Its esterification at the carboxylic acid group alters its polarity, leading to different retention times in reverse-phase HPLC, allowing for its separation from endogenous retinoic acid. The molecular weight of this compound is 314.46 g/mol .[1][2][3]

Principle of Use as a Standard

As a standard, this compound can be used in two primary ways:

-

External Standard: A series of known concentrations of this compound are prepared and analyzed to generate a calibration curve. The concentration of the target retinoid in a sample is then determined by comparing its response to this curve. This method is simpler but does not account for sample-specific matrix effects or variations in extraction efficiency.

-

Internal Standard: A known amount of this compound is added to each sample, calibrator, and quality control sample before sample preparation. The ratio of the analytical response of the target retinoid to the response of this compound is then used for quantification. This approach is generally preferred as it corrects for variations in sample extraction, injection volume, and instrument response.

Experimental Protocols

The following are generalized protocols for the quantification of retinoids using this compound as a standard. These should be optimized and validated for specific applications.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)

-

Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Spiking with Internal Standard: Add a known amount of this compound solution (in a solvent like ethanol or methanol) to the homogenate or plasma sample.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically 2-3 volumes). Vortex vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (Optional but Recommended): To further purify the sample and concentrate the retinoids, perform a liquid-liquid extraction.

-

Transfer the supernatant to a new tube.

-

Add an immiscible organic solvent like hexane or ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic layer containing the retinoids.

-

Repeat the extraction for better recovery.

-

-

Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the chromatographic analysis.

Protocol 2: HPLC-UV Analysis

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for retinoid analysis.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: Monitor the absorbance at the maximum wavelength for retinoids, which is typically around 340-350 nm.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the target retinoid to the this compound internal standard against the concentration of the target retinoid.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic System: An LC system coupled to a tandem mass spectrometer.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for retinoids.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target retinoid and this compound need to be determined and optimized.

-

Quantification: Similar to HPLC-UV, quantification is based on the peak area ratio of the analyte to the internal standard.

Method Validation

A thorough method validation is essential to ensure the accuracy and reliability of the quantification results. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

-

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Stability: The stability of the retinoids and this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Data Presentation

Quantitative data from method validation studies should be summarized in clear and concise tables.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| All-trans-Retinoic Acid | 0.5 - 500 | > 0.995 |

| 13-cis-Retinoic Acid | 0.5 - 500 | > 0.995 |

| 9-cis-Retinoic Acid | 1.0 - 500 | > 0.993 |

Table 2: Accuracy and Precision

| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| All-trans-Retinoic Acid | 1.0 | 95.2 | 4.5 | 6.8 |

| 50 | 98.1 | 3.1 | 5.2 | |

| 400 | 101.5 | 2.5 | 4.1 | |

| 13-cis-Retinoic Acid | 1.0 | 93.8 | 5.1 | 7.2 |

| 50 | 97.5 | 3.5 | 5.8 | |

| 400 | 100.8 | 2.8 | 4.5 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| All-trans-Retinoic Acid | 0.15 | 0.5 |

| 13-cis-Retinoic Acid | 0.20 | 0.5 |

| 9-cis-Retinoic Acid | 0.35 | 1.0 |

Visualizations

Diagrams can effectively illustrate complex workflows and pathways.

Caption: Workflow for Retinoid Quantification.

Caption: Simplified Retinoid Signaling Pathway.

Conclusion

The use of this compound as a standard for retinoid quantification offers a viable alternative to more expensive isotopically labeled standards. Its structural similarity to retinoic acid ensures comparable behavior during sample processing and analysis, making it a suitable internal standard for correcting analytical variability. However, as with any analytical method, rigorous optimization and validation are imperative to ensure the generation of accurate and reliable data for advancing our understanding of the biological roles of retinoids.

References

Application Notes and Protocols for Methyl Retinoate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and application of methyl retinoate, a synthetic retinoid, for use in cell culture experiments. These guidelines are intended to ensure consistent and effective preparation and use of this compound for research and drug development purposes.